

An In-depth Technical Guide to 2-(4-Bromophenyl)-5-phenylthiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-phenylthiophene

Cat. No.: B184282

[Get Quote](#)

Introduction

2-(4-Bromophenyl)-5-phenylthiophene is a disubstituted aromatic heterocyclic compound featuring a central thiophene ring flanked by a phenyl group and a 4-bromophenyl group. Its chemical structure makes it a valuable and versatile building block in the fields of materials science and medicinal chemistry. The presence of the bromine atom provides a reactive handle for further chemical modifications, typically through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers and professionals in drug development and materials science. The insights herein are grounded in established chemical principles to ensure technical accuracy and practical utility.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. The key identifiers and properties of **2-(4-Bromophenyl)-5-phenylthiophene** are summarized below.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	118621-30-0	[1] [2] [3] [4]
Molecular Formula	C ₁₆ H ₁₁ BrS	[1] [2] [4]
Molecular Weight	315.23 g/mol	[1] [2] [5]
IUPAC Name	2-(4-bromophenyl)-5-phenylthiophene	[1]
InChI Key	YMDCOEOZWHXGTM-UHFFFAOYSA-N	[1]

| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br |[\[1\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source
Physical State	Solid, white to yellow/green powder or crystals	[2]
Melting Point	189.0 to 193.0 °C	[4]
Boiling Point	409.7 ± 30.0 °C (Predicted)	[4]
Density	1.396 g/cm ³ (Predicted)	[4]

| Purity | >98.0% (by GC) |[\[2\]](#) |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryl compounds like **2-(4-Bromophenyl)-5-phenylthiophene** is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method due to its tolerance of a wide

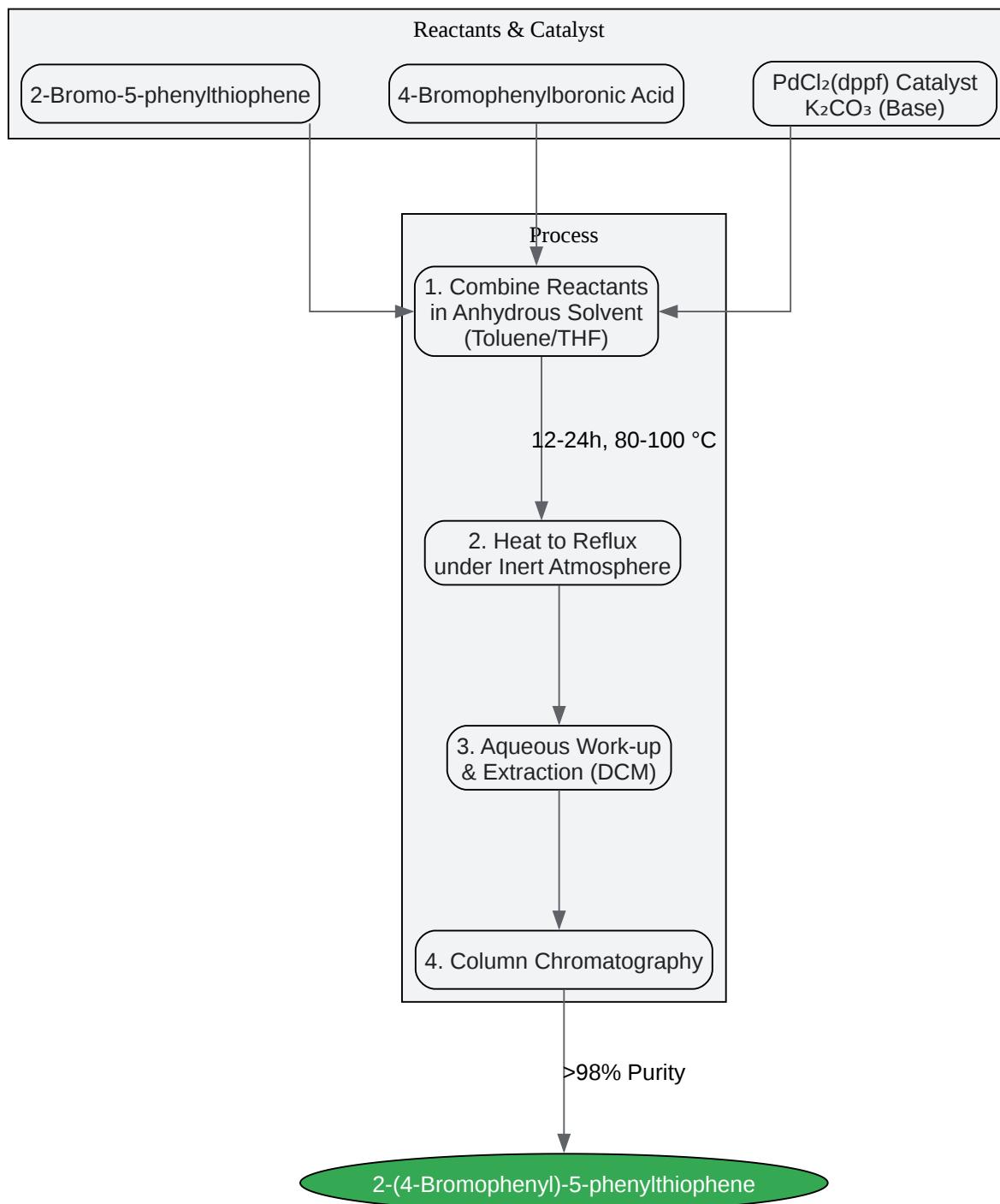
range of functional groups, use of mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.

The logical choice for a retrosynthetic disconnection is at one of the aryl-thiophene bonds. A highly effective forward synthesis involves coupling a brominated thiophene with an arylboronic acid or vice-versa. The following protocol describes the synthesis from 2-bromo-5-phenylthiophene and 4-bromophenylboronic acid. This choice is strategic as it builds the final carbon-carbon bond at a defined position, ensuring high regioselectivity.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative method adapted from standard procedures for similar thiophene-based biaryl syntheses.[\[6\]](#)

Materials:


- 2-Bromo-5-phenylthiophene
- 4-Bromophenylboronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($PdCl_2(dppf)$)
- Potassium Carbonate (K_2CO_3), anhydrous
- Toluene and Tetrahydrofuran (THF), anhydrous
- Distilled Water
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-phenylthiophene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
- **Catalyst Addition:** Under a positive flow of the inert gas, add the palladium catalyst, $\text{PdCl}_2(\text{dppf})$ (0.01-0.03 eq). The low catalyst loading is typical for efficient Suzuki couplings.
- **Solvent Addition:** Add a degassed solvent mixture of Toluene/THF (e.g., 4:1 ratio) via cannula. The solvent choice is crucial for dissolving the reactants and facilitating the reaction at an appropriate temperature.
- **Reaction Execution:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. The organic layers contain the desired product.
- **Drying and Filtration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to isolate the pure **2-(4-Bromophenyl)-5-phenylthiophene**.
- **Validation:** Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis. The purity should exceed 98% as confirmed by GC analysis.[\[2\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Suzuki coupling workflow for **2-(4-Bromophenyl)-5-phenylthiophene**.

Applications in Research and Development

The unique structure of **2-(4-Bromophenyl)-5-phenylthiophene** makes it a valuable intermediate for creating functional materials and potential therapeutic agents.

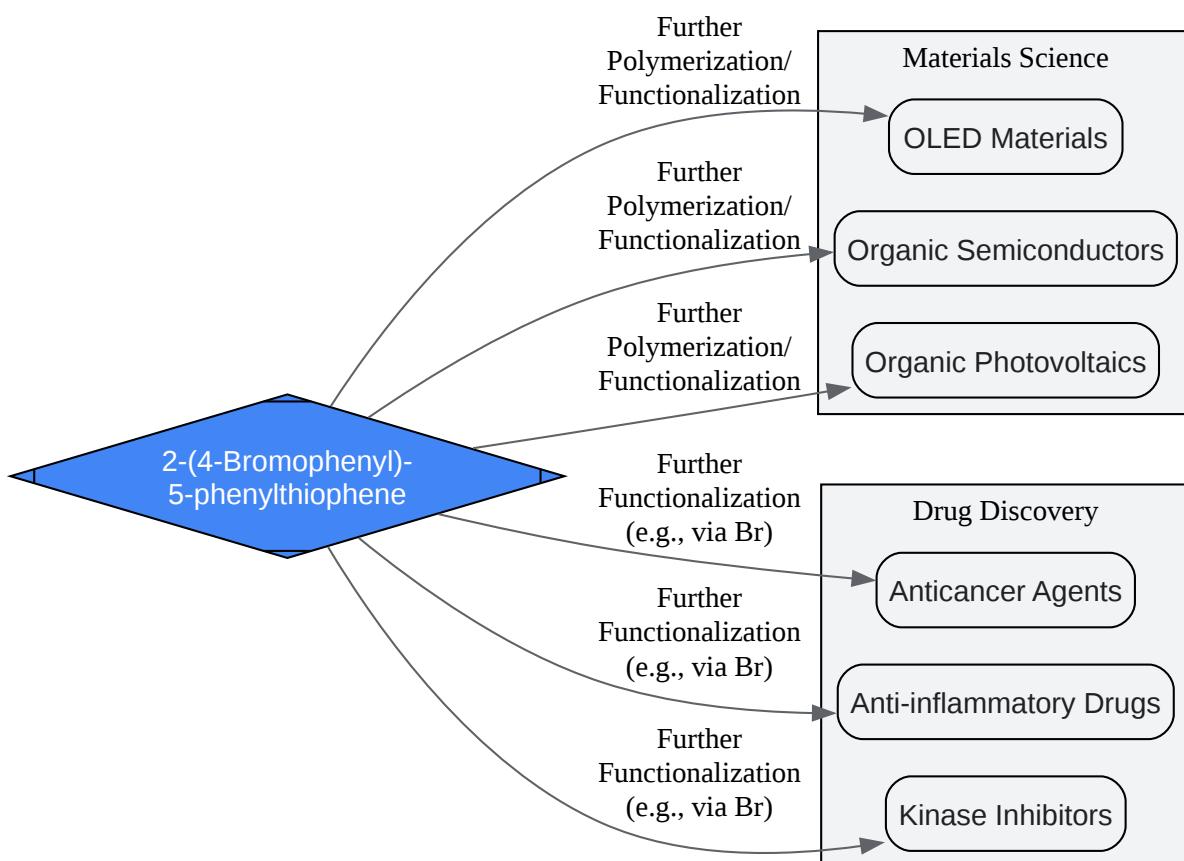
A. Materials Science

Thiophene-based compounds are renowned for their use in organic electronics.[7][8] The π -conjugated system of the diphenylthiophene core provides excellent charge transport properties. This molecule serves as a fundamental building block for:

- Organic Light-Emitting Diodes (OLEDs): Used to construct hole-transporting or emissive layer materials.
- Organic Semiconductors: Serves as a monomer or precursor for synthesizing larger conjugated polymers used in Organic Field-Effect Transistors (OFETs).[7]
- Organic Solar Cells: The thiophene moiety is a common component in donor materials for organic photovoltaic devices.

The bromophenyl group allows for further functionalization via reactions like Suzuki, Stille, or Sonogashira couplings to extend the conjugation length or attach other functional moieties, thereby fine-tuning the optoelectronic properties of the final material.[7]

B. Drug Discovery and Medicinal Chemistry


Thiophene is considered a "privileged pharmacophore" in medicinal chemistry, with 26 FDA-approved drugs containing this ring system.[8] It often acts as a bioisostere for a phenyl ring, modifying physicochemical properties like solubility and metabolism while maintaining or enhancing biological activity.[8] **2-(4-Bromophenyl)-5-phenylthiophene** is a precursor for synthesizing novel compounds for:

- Anticancer Agents: Many substituted thiophenes have shown potential as anticancer agents by inhibiting various cellular pathways.[9]
- Anti-inflammatory Agents: Thiophene derivatives have been investigated for their ability to inhibit key enzymes in inflammatory cascades, such as COX-1/2.[9]

- Kinase Inhibitors: The diaryl scaffold can be elaborated to fit into the ATP-binding pockets of various kinases, which are key targets in oncology and inflammatory diseases.

The bromine atom is particularly useful here, serving as a synthetic handle to introduce pharmacologically active groups or linkers, enabling the exploration of structure-activity relationships (SAR).

Application Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Role as a core scaffold for materials and pharmaceutical development.

Safety, Handling, and Storage

While specific toxicity data for this compound is not readily available, standard laboratory precautions for handling brominated aromatic compounds and fine chemicals should be strictly followed.

- Handling:
 - Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[10]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
 - Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.[11]
 - Use non-sparking tools and take measures to prevent electrostatic discharge.[10][12]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]
 - It is recommended to store in a cool and dark place, at temperatures below 15°C.[2]
 - Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

2-(4-Bromophenyl)-5-phenylthiophene, identified by CAS Number 118621-30-0, is a high-purity chemical intermediate with significant potential. Its well-defined structure, coupled with the synthetic versatility afforded by the bromophenyl group, makes it an important building block for creating advanced functional materials for organic electronics and for developing novel therapeutic candidates in medicinal chemistry. The synthesis and handling protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively and safely in their work.

References

- J&K Scientific. **2-(4-Bromophenyl)-5-phenylthiophene**, 99% | 118621-30-0.
- TCI Chemicals (Europe). **2-(4-Bromophenyl)-5-phenylthiophene** 118621-30-0.
- TCI Chemicals (America). **2-(4-Bromophenyl)-5-phenylthiophene** 118621-30-0.
- Zhengzhou HQ Material Co., Ltd. **2-(4-Bromophenyl)-5-phenylthiophene**.
- ChemBK. **2-(4-Bromophenyl)-5-phenylthiophene**.
- Echemi. **2-(4-Bromophenyl)-5-phenylthiophene** Handling and Storage.
- ChemicalBook. 2-(4-BROMOPHENYL)
- Fisher Scientific.
- Fisher Scientific.
- Chem-Impex. 3-Bromo-2,4-dimethyl-5-phenylthiophene.
- PubChem. 2-[3-(4-Bromophenyl)phenyl]thiophene.
- Benchchem. 4-Bromo-5-Methylthiophene-2-Carbaldehyde Research Chemical.
- Benchchem. A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene.
- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jk-sci.com [jk-sci.com]
- 2. [2-\(4-Bromophenyl\)-5-phenylthiophene](#) | 118621-30-0 | TCI AMERICA [tcichemicals.com]
- 3. [2-\(4-Bromophenyl\)-5-phenylthiophene - Thiophene - Zhengzhou HQ Material Co., Ltd.](#) [hqmat.com]
- 4. chembk.com [chembk.com]
- 5. [2-\[3-\(4-Bromophenyl\)phenyl\]thiophene](#) | C16H11BrS | CID 175284477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [benchchem.com](#) [benchchem.com]
- 10. [echemi.com](#) [echemi.com]
- 11. [fishersci.com](#) [fishersci.com]
- 12. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Bromophenyl)-5-phenylthiophene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184282#2-4-bromophenyl-5-phenylthiophene-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com